Einecs 302-766-4
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(carboxymethyl)glycine, compound with 2-aminoethanol (1:3), typically involves the reaction of glycine with chloroacetic acid to form N,N-bis(carboxymethyl)glycine. This intermediate is then reacted with 2-aminoethanol under controlled conditions to yield the final product. The reaction conditions often include maintaining a specific pH and temperature to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high efficiency and consistency. The final product is then purified through crystallization or other separation techniques to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(carboxymethyl)glycine, compound with 2-aminoethanol (1:3), undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N,N-bis(carboxymethyl)glycine, compound with 2-aminoethanol (1:3), has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent in various chemical reactions and processes.
Biology: The compound is utilized in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of detergents, cosmetics, and other industrial products.
Mechanism of Action
The mechanism of action of N,N-bis(carboxymethyl)glycine, compound with 2-aminoethanol (1:3), involves its ability to chelate metal ions. This chelation process is crucial in various biochemical and industrial processes, where the compound binds to metal ions, forming stable complexes. These complexes can then participate in further chemical reactions or serve specific functions in industrial applications.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(carboxymethyl)glycine: This compound is similar in structure but does not include the 2-aminoethanol component.
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with a similar function but different chemical structure.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with a more complex structure and higher chelation capacity.
Uniqueness
N,N-bis(carboxymethyl)glycine, compound with 2-aminoethanol (1:3), is unique due to its specific combination of glycine and 2-aminoethanol, which provides distinct chelation properties and makes it suitable for specialized applications in various fields .
Properties
CAS No. |
94134-01-7 |
---|---|
Molecular Formula |
C12H30N4O9 |
Molecular Weight |
374.39 g/mol |
IUPAC Name |
2-aminoethanol;2-[bis(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C6H9NO6.3C2H7NO/c8-4(9)1-7(2-5(10)11)3-6(12)13;3*3-1-2-4/h1-3H2,(H,8,9)(H,10,11)(H,12,13);3*4H,1-3H2 |
InChI Key |
FUYYLSRRKSTFPO-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N.C(CO)N.C(CO)N.C(C(=O)O)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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